1.4-Fold Higher Lipophilicity (XLogP3 = 2.3) Compared to the Mono-Fluorinated Analog (XLogP3 = 1.6) Improves Predicted Membrane Permeability
The computed octanol-water partition coefficient (XLogP3-AA) of 2-bromo-5-fluoro-4-methoxyphenylacetonitrile is 2.3, substantially higher than the value of 1.6 for the mono-fluorinated analog 2-fluoro-4-methoxyphenylacetonitrile (CAS 749934-29-0), representing a 1.4-fold increase. This difference arises from the addition of the bromine atom, which contributes greater hydrophobic surface area. Higher lipophilicity within the optimal range (LogP 1–3) is generally associated with improved passive membrane permeability in drug candidates. The mono-brominated analog 2-bromo-4-methoxyphenylacetonitrile (XLogP3 = 2.2) has a value closer to the target compound, indicating that the fluorine atom adds approximately +0.1 to the logP when combined with bromine. This fine-tuning of lipophilicity is critical for balancing solubility and permeability in lead optimization campaigns [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 2-Fluoro-4-methoxyphenylacetonitrile (CAS 749934-29-0): XLogP3 = 1.6; 2-Bromo-4-methoxyphenylacetonitrile (CAS 66916-98-1): XLogP3 = 2.2 |
| Quantified Difference | Target vs. 2-fluoro analog: +0.7 units (1.4-fold higher); Target vs. 2-bromo analog: +0.1 units |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 and 2021.05.07; consistent method across all compounds |
Why This Matters
A higher XLogP3 within the drug-like range enhances predicted passive membrane permeability, making this compound a more suitable starting point for designing cell-permeable inhibitors or central nervous system (CNS)-targeted agents.
- [1] PubChem Compound Summary for CID 19261417 (target), CID 26343860 (2-fluoro analog), CID 10799236 (2-bromo analog). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
